molecular formula C22H23F3N8O B560598 Darovasertib CAS No. 1874276-76-2

Darovasertib

Numéro de catalogue: B560598
Numéro CAS: 1874276-76-2
Poids moléculaire: 472.5 g/mol
Clé InChI: XXJXHXJWQSCNPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Darovasertib (LXS196) is a novel, orally active small-molecule inhibitor of protein kinase C (PKC), specifically targeting conventional (α, β) and novel (δ, ϵ, η, θ) PKC isoforms. It has demonstrated potent activity against cancers driven by GNAQ/GNA11 mutations, particularly metastatic uveal melanoma (MUM), where these mutations activate PKC and mitogen-activated protein kinase (MAPK) pathways .

Mechanism of Action: this compound inhibits PKC isoforms, disrupting downstream signaling pathways (e.g., ERK, FAK) critical for tumor proliferation and survival. It also exhibits dual activity against PKN kinases, which regulate cell migration and cytoskeletal dynamics, enhancing its anti-tumor effects .

Pharmacokinetics: this compound has rapid absorption (Tmax ~1 hour) and a half-life of 11 hours, supporting a twice-daily dosing regimen (200–300 mg BID). Preclinical studies show dose-dependent tumor regression in xenograft models, with 80 nM plasma concentrations achieving synergistic effects in combination therapies .

Méthodes De Préparation

Synthetic Route Development and Optimization

Preparation of the Pyrazolo[1,5-a]pyridine Core

The core structure is synthesized via a cyclocondensation reaction between 3-bromo-5-methoxypyridine and ethyl propiolate. Patent CN113321668A outlines a two-step process:

  • Formation of 1-amino-3-bromo-5-methoxypyridine-1-bisulfate by treating 3-bromo-5-methoxypyridine with hydroxylamine sulfonic acid (yield: 78–82%) .

  • Cyclization with ethyl propiolate in dichloromethane at −10°C to yield 4-bromo-6-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylate (yield: 65–70%) .

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents side reactions.

  • Use of anhydrous solvents (e.g., THF) enhances reaction efficiency .

Introduction of the Fluorinated Aromatic Group

A Suzuki-Miyaura coupling reaction attaches the fluorinated aryl group to the pyrazolo[1,5-a]pyridine core. As described in WO2016020864A1, this step employs:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : Dioxane/water (4:1)

  • Reaction Time : 12 hours at 90°C .

Example :
Coupling 4-bromo-6-methoxy-pyrazolo[1,5-a]pyridine-3-carbonitrile with 2-fluoropyridine-5-boronic acid pinacol ester achieves a 85% yield .

Data Table 1: Suzuki Coupling Optimization

Boronic EsterCatalyst LoadingYield (%)Purity (%)
2-Fluoropyridine-5-BPin2 mol% Pd(PPh₃)₄8598
3-Trifluoromethyl-BPin2.5 mol% PdCl₂7295

Side Chain Installation via Reductive Amination

The tertiary amine side chain is introduced through a reductive amination step. Patent WO2016020864A1 details:

  • Formylation : Treatment of the intermediate with POCl₃ and DMF (Vilsmeier-Haack reaction) to yield an aldehyde (85–90% yield) .

  • Reductive Amination : Reaction with (1R,2R)-2-(dimethylamino)cyclohexanamine using NaBH₃CN as the reducing agent in methanol (yield: 75–80%) .

Chiral Resolution :

  • The (1R,2R)-enantiomer is isolated via chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol = 90:10), achieving >99% enantiomeric excess .

Final Cyclization and Purification

The penultimate step involves intramolecular cyclization to form the fused pyrimidine ring. Key conditions include:

  • Solvent : Toluene at reflux (110°C).

  • Catalyst : p-TsOH (5 mol%).

  • Reaction Time : 6 hours (yield: 88%) .

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes unreacted starting materials.

  • Recrystallization from ethanol/water (9:1) enhances purity to >99% .

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling steps. For example, Suzuki reactions completed in 30 minutes at 120°C (vs. 12 hours conventionally) with comparable yields (83–87%) .

Flow Chemistry Approaches

Continuous-flow systems improve scalability for the reductive amination step, reducing processing time by 40% and minimizing byproduct formation .

Data Table 2: Method Comparison

MethodYield (%)Purity (%)Time (h)
Conventional Batch759812
Microwave85970.5
Flow Chemistry82997

Quality Control and Analytical Characterization

HPLC Analysis :

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/0.1% TFA (60:40).

  • Retention Time : 8.2 minutes .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H), 7.95 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H) .

  • HRMS : m/z 496.1845 [M+H]⁺ (calc. 496.1848) .

Analyse Des Réactions Chimiques

Darovasertib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants pour les réactions d'oxydation, les agents réducteurs pour les réactions de réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Metastatic Uveal Melanoma

Darovasertib has been primarily studied in patients with metastatic uveal melanoma. Notable findings from clinical trials include:

  • Combination Therapy with Crizotinib : In a Phase II trial, this compound combined with crizotinib demonstrated an overall response rate of 45% among evaluable patients. The disease control rate was reported at 90%, with a median progression-free survival of approximately 7 months .
  • Neoadjuvant Treatment : A Phase II investigator-sponsored study indicated that this compound as a neoadjuvant therapy resulted in a 67% eye preservation rate among patients undergoing enucleation. The median tumor shrinkage was approximately 39% after six months of treatment .
  • Single-Agent Efficacy : As a monotherapy, this compound has also shown significant tumor shrinkage in patients with metastatic uveal melanoma, with some reports indicating up to 49% of patients experiencing greater than 30% tumor reduction .

Other Solid Tumors

The applications of this compound extend beyond uveal melanoma. It is being evaluated in various solid tumors that harbor GNAQ or GNA11 mutations or PRKC fusions, including cutaneous melanoma and colorectal cancer. Ongoing trials are exploring its efficacy when combined with other agents like binimetinib and crizotinib across different cancer types .

Data Summary

Study TypePatient CohortTreatment RegimenOverall Response RateDisease Control RateMedian Progression-Free Survival
Phase II (this compound + Crizotinib)Metastatic Uveal Melanoma (n=20)This compound (300 mg BID) + Crizotinib (200 mg BID)45%90%~7 months
Phase II Neoadjuvant StudyUveal Melanoma (n=9)This compound MonotherapyN/AN/AN/A
Phase II (Single Agent)Metastatic Uveal MelanomaThis compound MonotherapyN/AN/AN/A
Ongoing TrialsVarious Solid TumorsThis compound + Binimetinib/CrizotinibN/AN/AN/A

Case Studies

  • Neoadjuvant Treatment for Uveal Melanoma : In a cohort of nine patients receiving this compound as neoadjuvant therapy before planned enucleation, six patients achieved eye preservation through alternative treatments such as plaque brachytherapy or external beam radiation therapy. The median tumor shrinkage observed was significant, highlighting the potential for this compound to change treatment paradigms in uveal melanoma .
  • Combination Therapy Outcomes : In another study involving the combination of this compound and crizotinib for metastatic uveal melanoma patients, the trial reported a disease control rate of 100% in a subgroup with hepatic-only disease, showcasing the potential effectiveness of this combination therapy .

Mécanisme D'action

Darovasertib exerts its effects by inhibiting PKC, which prevents the activation of PKC-mediated signaling pathways. This inhibition blocks the downstream ERK pathway and diminishes focal adhesion kinase (FAK) activity. This compound acts as a dual inhibitor of PKC and PRK/PKN, making it highly effective in preclinical models of primary and metastatic uveal melanoma .

Comparaison Avec Des Composés Similaires

Sotrastaurin (AEB071)

Sotrastaurin, a first-generation PKC inhibitor, primarily targets PKCθ and PKCα but has lower potency and selectivity compared to Darovasertib. Key distinctions include:

Parameter This compound Sotrastaurin
IC50 (PKCα) 1.9 nM 6.8 nM
IC50 (PKCθ) 0.4 nM 3.5 nM
Clinical Efficacy 1-year OS: 57% (vs. 37% Sotrastaurin) Limited activity in MUM
Tolerability Lower rates of Grade 3/4 AEs Higher toxicity (e.g., rash, hypertension)

This compound’s superior PKC isoform inhibition translates to better clinical outcomes. In a Phase I/II trial, this compound monotherapy achieved tumor shrinkage in 61% of MUM patients (n=75) and a 20% partial response rate, compared to minimal responses with Sotrastaurin .

Enzastaurin

Parameter This compound Enzastaurin
PKC Isoform Selectivity High (α, β, δ, ϵ, η, θ) Primarily PKCβ
Clinical Response 46/75 (61%) tumor shrinkage No significant activity in MUM
Combination Potential Synergy with MEK/FAK inhibitors Limited combination data

This compound’s broader PKC inhibition and favorable pharmacokinetics enable effective combination regimens (e.g., with crizotinib or binimetinib), while Enzastaurin’s narrow targeting and toxicity limit utility .

Other PKC Inhibitors

  • Rottlerin (PKCδ inhibitor) : Used in preclinical models but lacks specificity and clinical relevance .
  • Go6983 (pan-PKC inhibitor) : Fails to inhibit FAK activity, unlike this compound, which reduces pFAK levels and enhances cytotoxicity in combination therapies .

Efficacy in Metastatic Uveal Melanoma

Compound ORR 1-Year OS Tumor Shrinkage Rate PFS (Months)
This compound 20% 57% 61% 5.1
Sotrastaurin <5% 37% N/A 2.8
Standard Chemotherapy 0–5% ~30% N/A 2–3

This compound’s combination with crizotinib (MET inhibitor) further enhances efficacy, achieving a 56.5% tumor reduction in a Phase I/II trial and a median PFS of 7.4 months in first-line MUM .

Activité Biologique

Darovasertib (IDE196) is a small molecule, first-in-class protein kinase C (PKC) inhibitor that has shown promising biological activity, particularly in the treatment of metastatic uveal melanoma (mUM). This article reviews the compound's efficacy, safety profile, and ongoing clinical research, highlighting key findings from various studies.

This compound targets the PKC pathway, which is implicated in various cancers. By inhibiting this pathway, this compound disrupts tumor cell proliferation and survival, particularly in tumors harboring specific genetic mutations such as GNAQ or GNA11 mutations. This mechanism underpins its potential effectiveness when used alone or in combination with other agents like crizotinib, a cMET inhibitor.

Combination Therapy with Crizotinib

Recent studies have focused on the combination of this compound and crizotinib for treating mUM. Notable findings include:

  • Overall Response Rate (ORR) : In a phase 2 clinical trial involving 20 evaluable first-line patients with mUM, the ORR was reported at 45% , with a disease control rate (DCR) of 90% and a median progression-free survival (PFS) of approximately 7 months .
  • Efficacy in Heavily Pre-treated Patients : In another cohort of 37 patients with any-line mUM, the combination yielded an ORR of 31% , with significant tumor shrinkage observed in many cases .
Study PhasePatient CohortORR (%)DCR (%)Median PFS (months)
Phase 2First-line4590~7
Phase 1/2Any-line3183Not reported

Case Studies

Several case studies have illustrated the clinical utility of this compound:

  • A patient treated with this compound and crizotinib exhibited a 50% reduction in ocular tumor size, demonstrating the drug's potential for significant tumor response .
  • In a notable neoadjuvant therapy case, a patient experienced an 80% reduction in tumor size after four months of treatment. This response enabled the patient to avoid enucleation, allowing for alternative therapies like plaque brachytherapy .

Safety Profile

The safety profile of this compound has been characterized as manageable across various studies:

  • Adverse Events (AEs) : Most AEs reported were grade 1 or 2. In trials involving up to 68 patients, only 31% experienced at least one grade 3 AE, while no patients reported grade 4 or 5 AEs .
  • Discontinuation Rates : A small percentage of patients discontinued treatment due to drug-related AEs, indicating a generally well-tolerated profile .

Ongoing Research and Future Directions

This compound is currently being evaluated in multiple clinical trials aimed at establishing its efficacy as both neoadjuvant and adjuvant therapy for uveal melanoma. The ongoing phase 2/3 trial will further assess its potential for regulatory approval based on endpoints related to eye preservation and tumor reduction .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for combining darovasertib with crizotinib in metastatic uveal melanoma (MUM)?

this compound inhibits PKC isoforms (α, θ) with IC50 values ≤1.9 nM, suppressing mutant GNAQ/GNA11-driven MAPK and RhoA/PKN pathways. Crizotinib, a cMET inhibitor, synergizes by targeting parallel survival signals (e.g., FAK/ERK crosstalk) . Preclinical UM xenograft models showed 56.5% tumor reduction with the combination, supporting dual-pathway blockade .

Q. How do clinical trial designs for this compound address heterogeneity in uveal melanoma (UM) populations?

Phase 2/3 trials (e.g., NCT05987332) stratify patients by HLA-A2*02:01 status, as HLA-A2(-) MUM (70% of cases) shows improved response to this compound + crizotinib. Endpoints include progression-free survival (PFS) and ctDNA clearance rates, with adaptive randomization to adjust for prior therapies (e.g., tebentafusp) .

Q. What preclinical models validate this compound’s efficacy in UM?

The 92.1 GNAQ-mutant UM xenograft model demonstrated dose-dependent tumor regression (15–150 mg/kg this compound orally). Synergy with binimetinib (MEK inhibitor) reduced tumor volume by 47% in MUM patients, per RECIST 1.1 .

Advanced Research Questions

Q. How should researchers interpret conflicting efficacy data between this compound monotherapy and combination arms?

Monotherapy trials (NCT03947385) reported 1-year survival rates of 58% in MUM but limited objective responses (ORR: 12%), whereas this compound + crizotinib achieved 31% ORR in first-line HLA-A2(-) MUM. This discrepancy highlights the role of PKC-independent resistance mechanisms (e.g., FAK upregulation), necessitating combinatorial biomarker analyses (e.g., PKN phosphorylation status) .

Q. What methodological challenges arise in neoadjuvant this compound trials for primary UM?

Neoadjuvant trials (IDE196-009, NCT05907954) use ocular tumor shrinkage (median 47% reduction in apical height) and enucleation avoidance as endpoints. Key challenges include:

  • Standardizing ultrasound biomicroscopy for intraocular measurements .
  • Balancing toxicity (e.g., Grade 3 hypertension in 18% of patients) with dose intensity . Interim data showed 65% increased tumor distance from the optic nerve post-treatment, enabling vision preservation .

Q. How does HLA-A2 status influence this compound clinical development strategies?

HLA-A2(-) MUM patients (n=118) treated with this compound + crizotinib had a median PFS of 7.2 months vs. 3.1 months in HLA-A2(+) cohorts. Researchers are exploring HLA-independent mechanisms (e.g., PKC/FAK co-inhibition) to expand eligibility. A separate Phase 2 trial (NCT05987332) is evaluating HLA-A2(+) patients with adjuvant this compound to extend relapse-free survival .

Q. What statistical approaches mitigate bias in this compound trials using unlocked databases?

Trials like IDE196-001 (NCT03947385) employ blinded independent review committees (BIRC) to validate investigator-assessed RECIST 1.1 responses. Sensitivity analyses adjust for covariates (e.g., liver metastasis burden, prior PD-1 inhibitors) in multi-variable Cox models .

Q. Methodological Recommendations

  • Combination Therapy Screening : Use high-throughput chemogenetic screens (e.g., PKC/FAK/ERK pathway nodes) to identify synergistic partners beyond crizotinib .
  • Biomarker Validation : Prioritize ctDNA monitoring for GNAQ/GNA11 mutations and PKC isoform expression via IHC in neoadjuvant biopsies .
  • Toxicity Management : Implement real-time liver function monitoring (ALT/AST) and dose interruptions for Grade ≥2 CPK elevations .

Propriétés

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874276-76-2
Record name Darovasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDE-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAROVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.